molecular formula C18H18N2O3S B2714108 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2379948-61-3

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2714108
CAS No.: 2379948-61-3
M. Wt: 342.41
InChI Key: ASUSHCOVDVYKLN-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea is an organic compound that features a complex structure combining furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated furan-thiophene intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea is unique due to its combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-8-10-22-15-5-2-1-3-6-15)20-12-16-11-14(13-24-16)17-7-4-9-23-17/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSHCOVDVYKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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